molecular formula C19H12FN5O2S B11050654 C19H12FN5O2S

C19H12FN5O2S

Cat. No.: B11050654
M. Wt: 393.4 g/mol
InChI Key: ZGVDHBDSZBMJRT-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves multiple steps, including the formation of the oxadiazole ring and the pyrazolo[1,5-a]pyrazin-4-one core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or atoms into the molecule .

Scientific Research Applications

5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one include other pyrazolo[1,5-a]pyrazine derivatives and oxadiazole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness

The uniqueness of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H12FN5O2S

Molecular Weight

393.4 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole

InChI

InChI=1S/C19H12FN5O2S/c1-26-15-8-7-12(9-13(15)20)16-10-14(24-27-16)18-23-25-17(21-22-19(25)28-18)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

ZGVDHBDSZBMJRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5)F

Origin of Product

United States

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